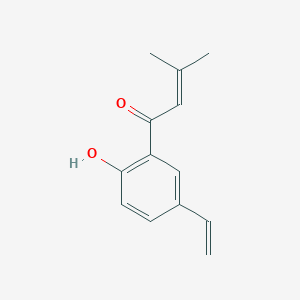

2-Senecioyl-4-vinylphenol

Description

Contextualization within Natural Product Discovery and Development

Natural product discovery has historically been a cornerstone of drug development, providing a rich source of structurally diverse and biologically active molecules. mdpi.com Many life-saving drugs have originated from natural sources, including plants, marine organisms, and microorganisms. mdpi.comcancer.gov The process involves the extraction of compounds from these natural sources, followed by isolation, purification, and screening for biological activity. cancer.gov Programs like the National Cancer Institute's Program for Natural Product Discovery (NPNPD) aim to reinvigorate this field by providing researchers with access to extensive libraries of natural product fractions for high-throughput screening. cancer.gov The discovery of 2-Senecioyl-4-vinylphenol fits squarely within this paradigm, representing a molecule of interest isolated from plant species. researchgate.netscispace.comscispace.comacs.org

Significance of Phenolic Compounds in Phytochemical Research

Phenolic compounds are a major class of secondary metabolites found throughout the plant kingdom. gsconlinepress.com Their chemical structure, characterized by an aromatic ring bearing one or more hydroxyl groups, lends them a variety of important biological properties. mdpi.com These compounds are well-known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. gsconlinepress.comtaylorfrancis.commdpi.com The structural diversity within this class, ranging from simple phenols to complex flavonoids and tannins, provides a vast chemical space for drug discovery. gsconlinepress.comacs.org The phenol (B47542) and phenolic ether motifs are recurrent in both natural products and approved small-molecule pharmaceuticals, highlighting their importance in medicinal chemistry. acs.org In 2020, these aromatic moieties were present in 62% of small-molecule drugs approved by the U.S. FDA, underscoring their continued relevance. acs.org

Current Research Landscape and Future Perspectives for this compound Studies

Research on this compound has primarily focused on its isolation from plant sources and initial investigations into its biological activities. It has been identified as a constituent of the essential oils of plants such as Eupatorium betonicaeforme. scispace.comacs.orgacs.orgresearchgate.net Studies have explored its potential as a larvicidal agent and its cytotoxic effects on various cell lines. acs.orgresearchgate.netscience.govnih.gov

Future research on this compound is poised to expand upon these initial findings. A deeper understanding of its mechanism of action at the molecular level is needed to fully elucidate its therapeutic potential. Further studies could investigate a broader range of biological activities, including its potential as an anti-inflammatory or anticancer agent, given the known properties of phenolic compounds. gsconlinepress.commdpi.commdpi.com The development of synthetic routes to produce this compound and its analogs would facilitate more extensive biological testing and structure-activity relationship (SAR) studies. This could pave the way for the development of new therapeutic agents based on its chemical scaffold.

Chemical and Physical Properties of this compound and Related Compounds

The table below provides a summary of the key chemical and physical properties of this compound and its parent compound, 4-vinylphenol (B1222589).

| Property | This compound | 4-Vinylphenol |

| Chemical Formula | C13H14O2 | C8H8O wikipedia.orgchemeo.com |

| Molecular Weight | 202.25 g/mol | 120.15 g/mol wikipedia.orgchemeo.com |

| Appearance | - | White volatile solid wikipedia.org |

| Melting Point | - | 73.5 °C wikipedia.org |

| Boiling Point | - | 228.85°C (estimate) chemicalbook.com |

| Solubility | - | Slightly miscible with water; soluble in ethanol, acetone, benzene (B151609), and dimethyl sulfoxide chemicalbook.com |

| CAS Number | - | 2628-17-3 wikipedia.orgchemeo.com |

Isolation and Characterization

This compound has been isolated from the essential oils of Eupatorium betonicaeforme, a plant belonging to the Asteraceae family. scispace.comacs.orgacs.orgresearchgate.net The isolation process typically involves the analysis of volatile oils from the leaves and roots of the plant using gas chromatography-mass spectrometry (GC-MS). acs.orgresearchgate.net In one study, this compound was identified as one of the most prominent constituents of the essential oil, with concentrations ranging from 8.5% to 41.0%. acs.orgacs.orgresearchgate.net The structural elucidation of this and other isolated compounds is achieved through spectroscopic analysis and comparison with published data. scispace.com

Biological and Pharmacological Activities

Preliminary research has indicated that this compound possesses certain biological activities.

| Activity | Finding | Source |

| Larvicidal Activity | Tested against Aedes aegypti larvae. acs.orgacs.orgresearchgate.net | acs.orgacs.orgresearchgate.net |

| Cytotoxicity | Evaluated for its cytotoxic effects against various cancer cell lines. science.govnih.gov | science.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

78916-38-8 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(5-ethenyl-2-hydroxyphenyl)-3-methylbut-2-en-1-one |

InChI |

InChI=1S/C13H14O2/c1-4-10-5-6-12(14)11(8-10)13(15)7-9(2)3/h4-8,14H,1H2,2-3H3 |

InChI Key |

UJIZCWIVJDTVIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C1=C(C=CC(=C1)C=C)O)C |

Origin of Product |

United States |

Botanical Sources and Natural Occurrence of 2 Senecioyl 4 Vinylphenol

Isolation and Characterization from Eupatorium betonicaeforme (Asteraceae)

2-Senecioyl-4-vinylphenol has been successfully isolated and characterized from Eupatorium betonicaeforme, a plant species belonging to the Asteraceae family. The identification of this compound has been primarily achieved through the analysis of the plant's essential oils.

The volatile oils extracted from both the roots and leaves of Eupatorium betonicaeforme have been found to contain this compound. While the compound is present in these different plant tissues, the specific concentrations may vary. The essential oils are typically obtained through hydrodistillation, and subsequent analysis by methods such as gas chromatography-mass spectrometry (GC-MS) allows for the identification and quantification of the constituents.

The volatile fraction of the essential oils from the roots and leaves of E. betonicaeforme is characterized by the presence of several key compounds that co-occur with this compound. Among these, the sesquiterpenes β-caryophyllene, γ-muurolene, and bicyclogermacrene have been identified as major constituents. Another significant co-occurring volatile compound is 2,2-dimethyl-6-vinylchroman-4-one.

Beyond the volatile components, the flowers of Eupatorium betonicaeforme have been analyzed for their non-volatile chemical composition. This has led to the isolation of a range of compounds, including a new acylated kaurene diterpene, 15α-decanoyloxy-kaur-16-en-19-oic acid. Other known non-volatile constituents identified include pentacosanoic acid, 24α-ethyl-5α-cholesta-7,22E-dien-3β-ol, 15α-hydroxy-kaur-16-en-19-oic acid, taraxasteryl acetate, and the flavonoids 7-O-methylkaempferol, kaempferol, and nepetin.

**Table 1: Co-occurring Chemical Constituents with this compound in *Eupatorium betonicaeforme***

| Class | Compound Name | Plant Part |

|---|---|---|

| Volatile | 2,2-dimethyl-6-vinylchroman-4-one | Roots and Leaves |

| β-caryophyllene | Roots and Leaves | |

| γ-muurolene | Roots and Leaves | |

| bicyclogermacrene | Roots and Leaves | |

| Non-Volatile | 15α-decanoyloxy-kaur-16-en-19-oic acid | Flowers |

| pentacosanoic acid | Flowers | |

| 24α-ethyl-5α-cholesta-7,22E-dien-3β-ol | Flowers | |

| 15α-hydroxy-kaur-16-en-19-oic acid | Flowers | |

| 8β-angeloyloxy-9β,10β-dihydroxy-1-oxo-germacra-4E,11(13)dien-12,6α-olide | Flowers | |

| 3β-hydroxyeicosan-1,5β-olide | Flowers | |

| taraxasteryl acetate | Flowers | |

| 7-O-methylkaempferol | Flowers | |

| kaempferol | Flowers | |

| nepetin | Flowers |

Identification in Other Plant Genera (e.g., Calea Species)

While this compound has been definitively identified in Eupatorium betonicaeforme, its presence in other plant genera is also of scientific interest. The Asteraceae family is vast, and the distribution of specific secondary metabolites can provide insights into the chemical relationships between different genera.

Although a direct confirmation of this compound in Calea species has not been established, the chemical profiles of this genus are known to include a variety of flavonoids and sesquiterpene lactones. The potential for the presence of this compound in Calea or other related genera within the Eupatorieae tribe remains a possibility that warrants further investigation.

Notably, this compound has been reported in other genera within the Eupatorieae tribe, such as Trichogonia villosa and Platypodanthera melissifolia. This finding suggests a potential chemotaxonomic link and indicates that the compound may be more widely distributed within this tribe of the Asteraceae family than is currently documented.

Taxonomic and Ecological Relevance of its Presence in Flora

The presence of secondary metabolites like this compound in plants is not arbitrary; it often has significant implications for the plant's classification (taxonomy) and its interactions with the environment (ecology).

From a taxonomic perspective, the distribution of chemical compounds can serve as a marker for understanding the evolutionary relationships between plant species. Within the Asteraceae family, the presence of specific flavonoids, terpenoids, and phenolic compounds is often used to delineate tribes and genera. The occurrence of this compound in multiple genera of the Eupatorieae tribe, such as Eupatorium, Trichogonia, and Platypodanthera, may indicate a shared biosynthetic pathway and a closer taxonomic relationship among these genera. This type of chemical data can complement traditional morphological classifications.

Ecologically, phenolic compounds in plants are known to play a crucial role in defense mechanisms. These compounds can act as deterrents to herbivores and protect the plant from pathogenic microorganisms such as fungi and bacteria. The vinylphenol and senecioyl moieties of the molecule are reactive and could contribute to its biological activity. Phenolic compounds can also play a role in protecting the plant from environmental stressors such as UV radiation. The production of this compound may therefore confer a selective advantage to the plants that produce it, enhancing their survival and reproductive success in their natural habitats.

Biosynthetic Pathways and Metabolic Transformations of Vinylphenols

Enzymatic Formation from Phenolic Acid Precursors (e.g., p-Coumaric Acid to 4-Vinylphenol)

The biosynthesis of 4-vinylphenol (B1222589) (4-VP) is well-documented and primarily involves the enzymatic decarboxylation of p-coumaric acid. This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD). p-Coumaric acid itself is a common secondary metabolite in plants, derived from the shikimate pathway.

The conversion of p-coumaric acid to 4-vinylphenol is a key step in the metabolism of hydroxycinnamic acids by various microorganisms. This process is of significant interest in the fields of biotechnology and food science, as 4-vinylphenol is a precursor to various aromatic compounds and can also be used in the synthesis of bioplastics.

Microbial Biotransformation Processes

A variety of microorganisms are known to produce 4-vinylphenol from p-coumaric acid. The spoilage yeast Brettanomyces is particularly known for its ability to produce 4-vinylphenol in wine and beer, which can contribute to the sensory characteristics of these beverages.

Several bacterial species have also been identified and engineered for the production of 4-vinylphenol. Strains of Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis have been genetically modified to express phenolic acid decarboxylase for the efficient conversion of p-coumaric acid to 4-vinylphenol. In particular, recombinant E. coli expressing the PAD gene from Lactobacillus plantarum has been used in extractive fermentation processes to produce 4-VP from corn cob hydrolyzate.

Metabolic engineering has been employed to improve the efficiency of 4-vinylphenol production in microbial hosts. These strategies aim to optimize the expression of the phenolic acid decarboxylase enzyme and enhance the tolerance of the host organism to both the substrate (p-coumaric acid) and the product (4-vinylphenol).

In Vivo Metabolic Pathways and Derivative Formation of Related Vinylphenols

The in vivo metabolism of vinylphenols has been studied in the context of toxicology and drug metabolism. 4-Vinylphenol is a minor metabolite of styrene, and its metabolism is primarily mediated by cytochrome P450 enzymes, specifically CYP2E1 and CYP2F2. These enzymes are thought to be involved in the detoxification of 4-vinylphenol, and inhibition of their activity can affect its toxicity.

The metabolic fate of 4-vinylphenol involves further biotransformation to currently unidentified metabolites. It is also known that in certain microbial systems, 4-vinylphenol can be further reduced to 4-ethylphenol (B45693) by the enzyme vinyl phenol (B47542) reductase.

While no direct information is available for 2-Senecioyl-4-vinylphenol, the general principles of phenol metabolism suggest that it could potentially undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion from the body.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Senecioyl 4 Vinylphenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms in 2-Senecioyl-4-vinylphenol can be determined.

Based on the known structure, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum would reveal signals corresponding to the vinyl protons, the three aromatic protons on the substituted benzene (B151609) ring, the vinylic proton of the senecioyl group, and the two distinct methyl groups. The phenolic hydroxyl proton would also be visible, often as a broad singlet.

Similarly, the ¹³C NMR spectrum would show 13 distinct carbon signals, including those for the vinyl group, the six aromatic carbons, the carbonyl carbon of the ketone, the two olefinic carbons of the senecioyl group, and the two methyl carbons.

Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges for the functional groups present.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Phenolic OH | 4.5 - 6.0 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |

| Aromatic H (ortho to -OH) | ~6.9 | Doublet | |

| Aromatic H (ortho to vinyl) | ~7.3 | Doublet of Doublets | |

| Aromatic H (meta to -OH) | ~7.4 | Doublet | |

| Vinyl -CH= | 6.6 - 6.8 | Doublet of Doublets | |

| Vinyl =CH₂ (trans) | 5.7 - 5.9 | Doublet | |

| Vinyl =CH₂ (cis) | 5.2 - 5.4 | Doublet | |

| Senecioyl =CH- | ~6.5 | Singlet (broad) | May show long-range coupling to methyl protons. |

| Senecioyl -CH₃ (cis to C=O) | ~2.2 | Singlet | |

| Senecioyl -CH₃ (trans to C=O) | ~2.0 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 195 - 205 |

| Aromatic C (C-OH) | 155 - 160 |

| Senecioyl C=(CH₃)₂ | 150 - 158 |

| Aromatic C (C-vinyl) | 135 - 140 |

| Vinyl -CH= | 135 - 138 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 120 - 128 |

| Senecioyl =CH- | 120 - 125 |

| Aromatic C (C-C=O) | 118 - 122 |

| Aromatic C-H | 115 - 120 |

| Vinyl =CH₂ | 114 - 118 |

| Senecioyl -CH₃ | 25 - 30 |

| Senecioyl -CH₃ | 18 - 25 |

Two-dimensional NMR experiments would be used to confirm these assignments. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, such as those within the vinyl group and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the senecioyl and vinyl groups on the phenolic ring.

Mass Spectrometry (MS) Techniques in Molecular Identification (e.g., GC-MS)

Mass spectrometry is crucial for determining the molecular weight and elemental formula of a compound and provides valuable structural information through analysis of fragmentation patterns. For this compound, which has a molecular formula of C₁₃H₁₄O₂, the expected exact mass is 202.0994 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 202. The fragmentation of this molecular ion is energetically driven, and the resulting smaller, charged fragments provide clues to the molecule's structure. Logical losses from the molecular ion, such as the loss of a methyl group (M-15) or a water molecule (M-18), help confirm its identity. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.

Key Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

| 202 | [C₁₃H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 187 | [C₁₂H₁₁O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 119 | [C₈H₇O]⁺ | Loss of the senecioyl radical (•COC₄H₇) via cleavage alpha to the carbonyl |

| 83 | [C₅H₇O]⁺ | Senecioyl cation, [CH₃C=CHCO]⁺ |

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would exhibit characteristic absorption bands for its hydroxyl, carbonyl, vinyl, and aromatic components. The O-H stretching vibration of the phenol (B47542) group would appear as a distinct broad band.

Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Phenolic -OH | O-H Stretch | 3200 - 3550 | Broad |

| Alkene & Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium, Sharp |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium |

| Conjugated Ketone C=O | C=O Stretch | 1650 - 1670 | Strong, Sharp |

| Alkene C=C | C=C Stretch (Senecioyl & Vinyl) | 1620 - 1650 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

| Vinyl C-H Bend | C-H Out-of-Plane Bend | 910 - 995 | Strong |

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures, such as plant extracts where this compound is found. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated method for identifying individual volatile and semi-volatile components within a sample.

In the context of identifying this compound from a natural source like Trichogonia villosa, an extract of the plant would be injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interaction with the GC column. As each separated compound elutes from the column, it enters the mass spectrometer, which generates a unique mass spectrum for that compound. This experimental spectrum can then be compared to databases, such as the NIST library, for positive identification. An experimental Kovats retention index of 1658 on a semi-standard non-polar column has been reported for this compound, providing a specific chromatographic parameter for its identification.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that can be applied. It is particularly useful for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Similar to GC-MS, LC-MS separates the components of a mixture before they are detected and identified by the mass spectrometer.

Synthetic Methodologies and Chemo Enzymatic Approaches to 2 Senecioyl 4 Vinylphenol

Total Synthesis Strategies for 2-Senecioyl-4-vinylphenol and Analogues

The synthesis of complex natural products and their analogues often involves multi-step sequences that build molecular complexity in a controlled manner. For a molecule like this compound, a plausible synthetic approach would involve the formation of the 4-vinylphenol (B1222589) core followed by a regioselective acylation.

General methods for the synthesis of 4-vinylphenol (also known as p-hydroxystyrene) often start from more readily available precursors. One established industrial method involves the gas-phase dehydrogenation of 4-ethylphenol (B45693) over an iron oxide catalyst at high temperatures (550–600 °C). chemicalbook.comwikipedia.org Alternative laboratory-scale preparations can be achieved through reactions such as the Heck reaction or Knoevenagel condensation from corresponding 4-hydroxybenzaldehydes. google.com Another common route is the decarboxylation of p-coumaric acid, often performed by heating in a suitable solvent. chemicalbook.com For instance, heating p-hydroxycinnamic acid in N,N-dimethylformamide at 150°C can yield 4-vinylphenol with high purity. chemicalbook.com

Once the 4-vinylphenol scaffold is obtained, the subsequent challenge is the introduction of the senecioyl group (3-methyl-2-butenoyl group) at the C-2 position of the phenol (B47542) ring. A standard method for such a transformation would be a Friedel-Crafts acylation or a related reaction. However, the reactivity of the vinyl group and the directing effects of the hydroxyl group would need to be carefully managed to ensure the desired regioselectivity and prevent unwanted polymerization of the vinyl moiety.

The synthesis of analogues, particularly those with complex core structures, often requires more advanced strategies. For example, the enantioselective total synthesis of complex alkaloids containing morphan cores has been achieved through palladium and 4-hydroxyproline (B1632879) co-catalyzed desymmetrization of vinyl-bromide-tethered cyclohexanones. nih.gov This highlights the use of sophisticated catalytic systems to build complex molecular architectures with high stereocontrol. While not directly applied to this compound, such methods demonstrate the powerful tools available for constructing intricate organic molecules and their analogues.

Development of Bio-based Production Routes for Vinylphenol Derivatives

In the pursuit of sustainable chemical manufacturing, significant efforts have been directed toward developing bio-based routes to valuable platform chemicals, including vinylphenols. These approaches leverage microbial cell factories and renewable feedstocks like lignin (B12514952) to create environmentally friendly alternatives to petroleum-based synthesis.

Recombinant Microbial Systems for Enhanced Production

A cornerstone of bio-based vinylphenol production is the enzymatic decarboxylation of hydroxycinnamic acids, such as p-coumaric acid (CA) and ferulic acid (FA). The key enzyme in this biotransformation is phenolic acid decarboxylase (PAD), which converts these precursors into 4-vinylphenol (4-VP) and 4-vinylguaiacol (4-VG), respectively. wikipedia.orgaiche.org

Researchers have successfully engineered various microorganisms to express PAD enzymes, thereby creating microbial cell factories for vinylphenol production. frontiersin.org Strains of Escherichia coli and Corynebacterium glutamicum have been metabolically engineered for this purpose. aiche.orglbl.gov A significant challenge in these systems is the cytotoxicity of the 4-VP product, which can inhibit microbial growth and enzyme activity. aiche.orglbl.gov

To overcome this toxicity, a strategy of in situ product removal has been developed. This involves using a water-immiscible organic solvent, such as undecanol, as an overlay in the fermentation broth. The 4-VP produced by the microbes preferentially partitions into the organic phase, reducing its concentration in the aqueous medium and alleviating cellular toxicity. lbl.gov This approach, coupled with the use of high initial cell densities, has led to substantial improvements in product titers. Researchers at Berkeley Lab demonstrated that a recombinant C. glutamicum strain, under these optimized conditions, could produce 4-VP at a titer of 187 g/L with a 90% yield from p-coumaric acid. lbl.gov

| Host Organism | Precursor | Key Enzyme | Product | Max Titer Achieved | Reference |

| Corynebacterium glutamicum | p-Coumaric Acid (CA) | Phenolic Acid Decarboxylase (PAD) | 4-Vinylphenol (4-VP) | 187 g/L | lbl.gov |

| Escherichia coli | p-Coumaric Acid (CA) | Phenolic Acid Decarboxylase (PAD) | 4-Vinylphenol (4-VP) | Not specified | lbl.govnih.gov |

| Bacillus amyloliquefaciens | Phenolic Acids | Phenolic Acid Decarboxylase (PAD) | 4-Vinylphenols | Not specified | researchgate.net |

| Lactobacillus plantarum | Hydroxycinnamic Acids | Phenolic Acid Decarboxylase (PDC) | Vinylphenols | Not specified | nih.gov |

Integration with Lignin Valorization Processes

The economic feasibility of microbial production of vinylphenols is greatly enhanced by integrating it with lignin valorization processes. Lignin, a major component of lignocellulosic biomass, is the most abundant renewable source of aromatic compounds on Earth. rsc.orgrsc.org It is often treated as a low-value waste product in biorefineries, but it represents a rich and sustainable feedstock for aromatic fine chemicals. researchgate.netscilit.com

Lignin's complex polymer structure is composed of phenylpropanoid units, including p-coumaryl, coniferyl, and sinapyl alcohol. Through various depolymerization techniques (e.g., chemical or enzymatic hydrolysis), lignin can be broken down to release valuable aromatic monomers like p-coumaric acid and ferulic acid. rsc.orgrsc.org

Advanced Research Techniques and Future Directions in 2 Senecioyl 4 Vinylphenol Studies

Computational Chemistry and Molecular Modeling

Computational approaches serve as a powerful starting point for understanding how 2-Senecioyl-4-vinylphenol might interact with biological systems, saving significant time and resources compared to traditional laboratory methods.

In Silico Ligand-Protein Docking for Receptor Interaction Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this method would be used to screen for potential protein targets and predict the binding affinity and interaction patterns.

Researchers can computationally place this compound into the binding sites of various known protein targets associated with diseases like inflammation or microbial infections. For instance, based on the activities of similar phenolic compounds, potential targets could include enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory effects or bacterial proteins such as DNA gyrase for antimicrobial activity. nih.gov The docking simulations calculate a "binding energy" score, which indicates the strength of the interaction. Lower binding energies suggest a more stable and favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and specific amino acid residues within the protein's active site. nih.gov

Illustrative Docking Results for this compound

| Potential Protein Target | Protein Data Bank (PDB) ID | Associated Biological Process | Hypothetical Binding Energy (kcal/mol) | Potential Interacting Residues |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | Inflammation | -8.5 | Arg120, Tyr355, Ser530 |

| Bacterial DNA Gyrase B | 4PLB | Bacterial Replication | -7.9 | Asp73, Gly77, Thr165 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Inflammation | -7.2 | Tyr59, Tyr119, Gln61 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net For this compound, a QSAR study would involve synthesizing or computationally designing a library of its derivatives with slight modifications to its chemical structure.

The biological activity of each derivative, such as its antioxidant capacity or cytotoxicity, would be experimentally measured. ijsmr.in Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are then calculated for each molecule. imist.ma Statistical methods are employed to build a model that correlates these descriptors with the observed activity. nih.govimist.ma A successful QSAR model can predict the activity of new, untested derivatives, guiding chemists to synthesize only the most promising candidates for further development. nih.gov This approach accelerates the optimization of the lead compound by identifying the key structural features responsible for its biological effects. researchgate.net

High-Throughput Screening Methodologies for Biological Activity Profiling

High-Throughput Screening (HTS) is an automated method that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. selleckchem.comchemfaces.com While computational methods predict potential activities, HTS provides the experimental confirmation.

In the study of this compound, HTS could be utilized in two primary ways:

Target-Based Screening: The compound could be tested against a large panel of purified enzymes or receptors to identify specific molecular targets. targetmol.com For example, its ability to inhibit a wide range of kinases, proteases, or other enzymes could be rapidly assessed.

Phenotypic Screening: Cells (e.g., cancer cells, immune cells, or bacteria) could be treated with this compound, and automated microscopy or other readouts would measure a specific cellular response, such as cell death, inhibition of inflammation, or prevention of biofilm formation. mdpi.com

HTS assays are typically performed in microplates and rely on signals like fluorescence, luminescence, or absorbance to quantify the compound's effect. researchgate.net This approach allows for a broad and unbiased profiling of the biological activities of this compound, potentially uncovering unexpected therapeutic applications.

Preclinical Research Models for In Vivo Efficacy and Mechanism Confirmation

Following promising in silico and in vitro results, the next critical step is to evaluate the efficacy and mechanisms of this compound in living organisms using preclinical research models. researchgate.net Animal models, typically rodents like mice and rats, are essential for understanding how the compound behaves in a complex biological system. nih.gov

If in vitro studies suggest anti-inflammatory properties, researchers might use models like carrageenan-induced paw edema, where an inflammatory agent is injected into the paw of a rodent, and the ability of this compound to reduce the resulting swelling is measured. mdpi.comijpras.comgreentech-bio.com Other established models for chronic inflammation include Freund's Complete Adjuvant (FCA)-induced arthritis. nih.gov These in vivo studies are crucial for confirming that the compound is effective in a whole organism and for identifying a potential therapeutic window. researchgate.net

Omics Technologies for Holistic Biological Understanding

"Omics" technologies provide a global, unbiased view of the molecular changes occurring within a biological system in response to a stimulus. ijpsr.com The application of metabolomics and proteomics can offer a comprehensive understanding of the effects of this compound. maxapress.comnih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov By treating a biological system with this compound and analyzing the subsequent changes in the metabolome, researchers can identify which metabolic pathways are perturbed. nih.govmdpi.com For example, a significant change in the levels of prostaglandins (B1171923) could confirm an anti-inflammatory mechanism. oup.com

Proteomics: This is the large-scale study of proteins. Proteomic analysis can reveal changes in the expression levels of hundreds or thousands of proteins after treatment with the compound. frontiersin.org This can help identify the compound's primary targets and downstream signaling pathways affected, providing a detailed map of its mechanism of action.

Integrating these omics approaches can provide a holistic picture of the compound's biological impact, far beyond what can be learned from studying a single target. rsc.org

Development of Novel Research Applications and Bio-Inspired Molecules

The unique chemical structure of this compound makes it an attractive scaffold for the development of novel research applications and bio-inspired molecules. nih.gov Its phenolic, vinyl, and senecioyl moieties can be chemically modified to create new analogues with improved properties. mdpi.com

Medicinal chemists can use the structure of this compound as a starting point to design and synthesize derivatives with enhanced potency, greater selectivity for a specific target, or improved metabolic stability. This "bio-inspired" approach leverages nature's chemical diversity to create novel therapeutic agents. researchgate.net For example, derivatives could be designed to specifically target mitochondria, the powerhouses of the cell, which is a strategy being explored for neuroprotective agents. mdpi.com Furthermore, drawing parallels from similar compounds like 2-methoxy-4-vinylphenol (B128420), the vinyl group suggests potential for its use as a bio-based monomer in the synthesis of novel polymers and functional materials. mdpi.com

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s ecological impact?

- Methodological Answer : Follow EPA High Production Volume (HPV) Chemical Challenge Program guidelines for ecotoxicity testing. Use in silico tools (e.g., ECOSAR) to prioritize testing scenarios. Document adherence to OECD test guidelines (e.g., OECD 201 for algal toxicity) and obtain institutional review board (IRB) approval for studies involving field sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.